molecular formula C20H28ClNO4 B1202628 (2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride CAS No. 66522-80-3

(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride

Cat. No.: B1202628
CAS No.: 66522-80-3
M. Wt: 381.9 g/mol
InChI Key: RMUBONKMWLHHQV-CFILVAQYSA-N
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Description

(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenoxy group, a dimethoxyphenethyl group, and an amino butanol backbone. It has been studied for its potential biological activities and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with an appropriate halogenated compound to form the phenoxy group.

    Introduction of the Dimethoxyphenethyl Group: This step involves the reaction of a dimethoxyphenethylamine with an appropriate intermediate to introduce the dimethoxyphenethyl group.

    Formation of the Amino Butanol Backbone: This step involves the reaction of an appropriate butanol derivative with an amine to form the amino butanol backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions may include controlled temperature, pressure, and pH to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Industry: The compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride can be compared with other similar compounds, such as:

    DL-threo-1-Phenoxy-3-((3,4-dimethoxyphenthyl)amino)butan-2-ol: This compound has a similar structure but differs in the stereochemistry of the amino butanol backbone.

    DL-erythro-1-Phenoxy-3-((3,4-dimethoxyphenthyl)amino)propan-2-ol: This compound has a similar structure but differs in the length of the carbon chain in the backbone.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

66522-80-3

Molecular Formula

C20H28ClNO4

Molecular Weight

381.9 g/mol

IUPAC Name

(2R,3R)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride

InChI

InChI=1S/C20H27NO4.ClH/c1-15(18(22)14-25-17-7-5-4-6-8-17)21-12-11-16-9-10-19(23-2)20(13-16)24-3;/h4-10,13,15,18,21-22H,11-12,14H2,1-3H3;1H/t15-,18+;/m1./s1

InChI Key

RMUBONKMWLHHQV-CFILVAQYSA-N

Isomeric SMILES

C[C@H]([C@H](COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC.Cl

SMILES

CC(C(COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC.Cl

Canonical SMILES

CC(C(COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC.Cl

66522-80-3

Synonyms

DL-erythro-1-phenoxy-3-((3,4-dimethoxyphenthyl)amino)butan-2-ol
PS 6
PS-6

Origin of Product

United States

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